N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine
Description
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine: is a synthetic organic compound that features both imidazole and pyridine rings
Properties
IUPAC Name |
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-10-5-6-15-9-13(10)11(2)17-12(3)14-16-7-8-18(14)4/h5-9,11-12,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTJIIZXCOPGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)NC(C)C2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine typically involves the following steps:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through a cyclization reaction.
Alkylation: The imidazole ring is then alkylated using an appropriate alkylating agent to introduce the 1-methyl group.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often starting from a pyridine precursor.
Coupling Reaction: The imidazole and pyridine rings are coupled together using a suitable coupling reagent under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a sequential manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine: can be compared with other compounds featuring imidazole and pyridine rings, such as:
Uniqueness
- Structural Features : The specific arrangement of the imidazole and pyridine rings in this compound contributes to its unique chemical and biological properties.
- Reactivity : The compound’s reactivity in various chemical reactions distinguishes it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
